molecular formula C10H11BrN4 B12479902 N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12479902
M. Wt: 267.13 g/mol
InChI Key: ZQRUXUPQMRYSHY-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-bromobenzyl chloride with 3-methyl-1H-1,2,4-triazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzyl group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to tubulin, a protein involved in cell division, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation . The compound’s bromobenzyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromobenzyl group further enhances its potential as a versatile building block in synthetic chemistry and a promising candidate in medicinal research.

Properties

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H11BrN4/c1-7-13-10(15-14-7)12-6-8-3-2-4-9(11)5-8/h2-5H,6H2,1H3,(H2,12,13,14,15)

InChI Key

ZQRUXUPQMRYSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC(=CC=C2)Br

Origin of Product

United States

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